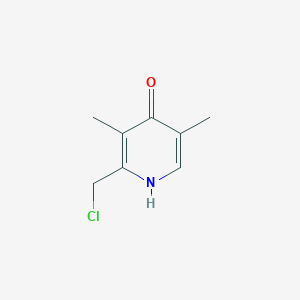

2-Chloromethyl-3,5-dimethylpyridin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloromethyl-3,5-dimethylpyridin-4-ol is an aromatic heterocyclic compound with the molecular formula C8H10ClNO and a molecular weight of 171.62 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly those related to proton pump inhibitors like omeprazole .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-3,5-dimethylpyridin-4-ol typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol. One common method includes the reaction of 3,5-dimethylpyridin-4-ol with formaldehyde and hydrochloric acid under acidic conditions . The reaction proceeds through the formation of a chloromethyl intermediate, which is then isolated and purified.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloromethyl-3,5-dimethylpyridin-4-ol undergoes various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium methoxide, potassium carbonate, and various amines.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

Nucleophilic substitution: Substituted pyridines with various functional groups depending on the nucleophile used.

Oxidation: Pyridine N-oxides.

Reduction: 3,5-Dimethylpyridin-4-ol.

Applications De Recherche Scientifique

2-Chloromethyl-3,5-dimethylpyridin-4-ol is widely used in scientific research due to its versatility:

Mécanisme D'action

The mechanism of action of 2-Chloromethyl-3,5-dimethylpyridin-4-ol primarily involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of proton pump inhibitors, the compound undergoes further chemical transformations to form the active drug, which inhibits the H+/K+ ATPase enzyme in the stomach lining, reducing gastric acid secretion .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloromethyl-3,4-dimethoxypyridine: Used in the synthesis of pantoprazole.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Another intermediate in the synthesis of proton pump inhibitors.

Uniqueness

2-Chloromethyl-3,5-dimethylpyridin-4-ol is unique due to its specific substitution pattern, which makes it particularly suitable for the synthesis of omeprazole and related compounds. Its chemical properties allow for selective reactions that are essential in pharmaceutical synthesis .

Activité Biologique

2-Chloromethyl-3,5-dimethylpyridin-4-ol is a pyridine derivative that has garnered attention in pharmaceutical research due to its significant biological activity. This compound is primarily recognized as an intermediate in the synthesis of proton pump inhibitors, such as omeprazole, which are essential in treating gastric acid-related disorders. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

The chemical structure of this compound features a chloromethyl group and a hydroxyl group on the pyridine ring. The synthesis typically involves the chloromethylation of 3,5-dimethylpyridin-4-ol using formaldehyde and hydrochloric acid under acidic conditions. This method can be optimized using continuous flow reactors to enhance yield and minimize by-products.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in gastric acid secretion. It acts as an enzyme inhibitor, particularly targeting the H+/K+ ATPase enzyme in the stomach lining, which is crucial for acid production. By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, making it valuable in treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Biological Activity

The compound exhibits a range of biological activities:

- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in relation to proton pump inhibition.

- Receptor Modulation : Research indicates potential applications in modulating receptor activity related to various biological pathways.

Applications in Medicinal Chemistry

This compound serves as a precursor for several pharmaceutical compounds. Its unique substitution pattern allows for selective reactions essential for synthesizing various drugs:

| Compound Name | Key Features |

|---|---|

| Omeprazole | Proton pump inhibitor used to treat gastric acid disorders. |

| Lansoprazole | Another proton pump inhibitor with similar mechanisms. |

| Rabeprazole | A newer generation proton pump inhibitor derived from similar pathways. |

This compound's utility extends beyond proton pump inhibitors; it is also employed in research focusing on enzyme mechanisms and as a probe for investigating biological pathways.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Proton Pump Inhibitor Development : A study demonstrated the synthesis of novel derivatives based on this compound that showed enhanced potency against gastric acid secretion compared to traditional inhibitors .

- Enzyme Interaction Studies : Research indicated that derivatives of this compound could serve as effective probes to study enzyme mechanisms involved in drug metabolism and action.

Propriétés

IUPAC Name |

2-(chloromethyl)-3,5-dimethyl-1H-pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-4-10-7(3-9)6(2)8(5)11/h4H,3H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOPGXVIDGBHLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.